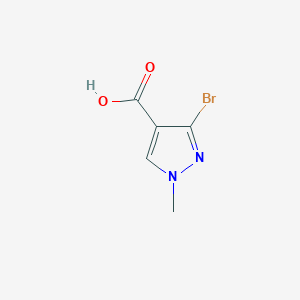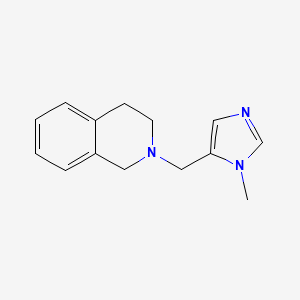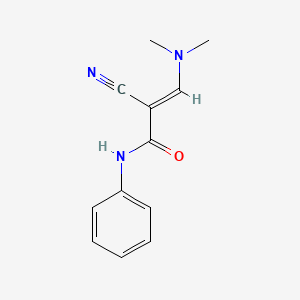
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a halogenated heterocycle . It has an empirical formula of C4H5BrN2 and a molecular weight of 161.00 . This compound is used as a synthetic intermediate .
Synthesis Analysis
The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized using bromine to afford a variety of pyrazoles .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring is substituted with a bromo group at the 3-position and a methyl group at the 1-position .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to yield functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.528 and a density of 1.585 g/mL at 25 °C . It has a boiling point of 204-210 °C/760 mmHg .科学的研究の応用
Synthesis and Reactivity
Pyrazole derivatives, including those structurally related to "3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid," have been extensively studied for their reactivity and utility in synthesizing complex organic compounds. For instance, studies have shown the synthesis of novel compounds through functionalization reactions, highlighting the pyrazole's role as a core structure for further modifications. These synthetic strategies are crucial for developing new materials and biologically active molecules (İ. Yıldırım, F. Kandemirli, E. Demir, 2005; İ. Yıldırım, F. Kandemirli, Y. Akçamur, 2005).
Antifungal Activities
Pyrazole derivatives have been investigated for their antifungal properties, offering insights into the potential pharmaceutical applications of these compounds. A study on novel pyrazole carboxylic acid amides showed significant activity against phytopathogenic fungi, suggesting their use in developing new antifungal agents (Shijie Du et al., 2015).
Coordination Polymers and Materials Science
In materials science, pyrazole-based ligands have been used to construct coordination polymers with interesting properties. For example, the synthesis of metal coordination polymers using bis(pyrazole) ligands demonstrated the ability to form structures with potential applications in catalysis, magnetism, and luminescence (M. Cheng et al., 2017).
Nonlinear Optical Materials
Research into pyrazole derivatives has also explored their potential as nonlinear optical (NLO) materials. A study on N-substituted pyrazole carboxylates highlighted their promise in optical limiting applications, an area of significant interest for materials science and photonic technologies (B. Chandrakantha et al., 2013).
作用機序
Target of Action
Similar compounds such as imidazole-containing compounds have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting oxidative phosphorylation .
Safety and Hazards
将来の方向性
The future directions for 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives could involve further exploration of their biological activities. For instance, more research could be done to investigate their potential as fungicides . Additionally, new synthesis methods could be developed to improve the efficiency and selectivity of pyrazole synthesis .
特性
IUPAC Name |
3-bromo-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOMSWUFAYFYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1399653-86-1 |
Source


|
| Record name | 3-bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2830945.png)

![2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B2830948.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2830951.png)
![(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2830952.png)
![1-(4-Tert-butylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2830956.png)


![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2830961.png)



![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)
